Gold(III) oxide
Description
Properties
IUPAC Name |
gold(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYSHSNGZNCTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Au+3].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 | |
| Record name | gold trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Gold(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Gold trioxide | |
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CAS No. |
1303-58-8 | |
| Record name | Gold trioxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588 | |
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| Record name | Gold oxide (Au2O3) | |
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| Record name | Digold trioxide | |
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| Record name | GOLD SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP | |
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Preparation Methods
Nitric Acid-Mediated Oxidation
-
Reaction Setup : Finely divided gold powder is treated with concentrated nitric acid (HNO₃) at elevated temperatures (80–100°C).
-
Reaction Mechanism :
The resulting gold(III) nitrate is unstable and decomposes upon heating:
-
Yield and Purity : This method achieves ~70% yield, with impurities including unreacted Au and Au(NO₃)₃.
Ozone Oxidation
Ozone (O₃) serves as a potent oxidizer for gold in alkaline suspensions:
-
Process : A gold suspension in 1M NaOH is exposed to ozone gas at 25°C for 24 hours.
-
Outcome :
This method produces Au₂O₃ with 95% purity but requires specialized ozone generators.
Table 2: Chemical Oxidation Methods
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃ | 80–100 | 70 | 75 |
| O₃ | 25 | 85 | 95 |
Electrochemical Synthesis
Electrochemical methods offer a scalable route to Au₂O₃ by leveraging anodic oxidation of gold electrodes.
Anodic Oxidation in Acidic Electrolytes
Challenges
-
Passivation : Oxide layers inhibit further electron transfer, limiting film growth.
-
Crystallinity : Films remain amorphous unless annealed at >200°C, risking decomposition.
Precipitation from Auric Acid Solutions
Au₂O₃ can be precipitated from chloroauric acid (HAuCl₄) solutions by pH adjustment.
Alkaline Precipitation
-
Procedure : A 0.1M HAuCl₄ solution is titrated with 1M NaOH until pH 8–9.
-
Reaction :
-
Post-Treatment : The precipitate is filtered, washed, and dried at 120°C to remove residual water.
Table 3: Precipitation Method Performance
| Parameter | Value |
|---|---|
| HAuCl₄ Concentration | 0.1 M |
| pH | 8–9 |
| Drying Temperature | 120°C |
| Yield | 90% |
| Purity | 80% |
Hydrothermal Synthesis
Hydrothermal methods enable the synthesis of crystalline Au₂O₃ under high-pressure conditions.
Protocol
-
Reagents : Au(OH)₃·nH₂O and 0.5M KOH are sealed in a Teflon-lined autoclave.
-
Conditions : Heated at 200°C for 48 hours under autogenous pressure.
-
Outcome : Crystalline Au₂O₃ nanoparticles (5–10 nm) are obtained, as confirmed by transmission electron microscopy (TEM).
Advantages :
-
Enhanced crystallinity compared to thermal decomposition.
-
Particle size control via reaction time and temperature.
Limitations :
-
High equipment costs for pressure vessels.
-
Limited scalability for industrial applications.
Comparative Analysis of Preparation Methods
Table 4: Method Comparison
| Method | Crystallinity | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Thermal Decomposition | Amorphous | 85–90 | High | Low |
| Chemical Oxidation | Amorphous | 70–95 | Moderate | Medium |
| Electrochemical | Amorphous | 80 | High | High |
| Precipitation | Amorphous | 80 | High | Low |
| Hydrothermal | Crystalline | 95 | Low | High |
Chemical Reactions Analysis
Thermal Decomposition
Au₂O₃ decomposes upon heating, yielding elemental gold and oxygen gas. The reaction proceeds in two stages:
-
Stage 1 (140–150°C):
Gold(III) oxide-hydroxide (AuOOH) dehydrates to form Au₂O₃ . -
Stage 2 (160–290°C):
Direct decomposition of Au₂O₃ occurs at higher temperatures, with no stable intermediates confirmed . Computational studies suggest transient AuO or Au₂O species may form but rapidly dissociate .
Experimental Data:
| Temperature Range (°C) | Products | Key Observations |
|---|---|---|
| <140 | AuOOH | Partial dehydration of hydrated Au₂O₃ |
| 160–290 | Au, O₂ | Complete decomposition |
Reduction Reactions
Au₂O₃ acts as an oxidizing agent, readily reduced to metallic gold:
- With hydrogen (H₂):
- With carbon monoxide (CO):
CO reduction involves gas-phase transport of gold intermediates, as confirmed by in situ XAFS studies .
Reactions with Acids
Au₂O₃ reacts with acids to form gold(III) salts:
-
Hydrochloric acid (HCl):
Forms chloroauric acid (HAuCl₄), a precursor for gold nanoparticles . -
Nitric acid (HNO₃):
Gold(III) nitrate forms but is unstable, often decomposing upon dilution . -
Hydroiodic acid (HI):
Redox reaction releasing iodine gas .
Reactivity Trend:
Reactions with Bases
Au₂O₃ dissolves in strong alkaline solutions to form aurates:
The resulting sodium tetrahydroxidoaurate(III) is stable in basic media .
Redox Behavior in Catalysis
Au₂O₃-derived materials exhibit catalytic activity in oxidation reactions:
- CO oxidation:
Metallic Au nanoparticles (formed via Au₂O₃ reduction) are the active species, with turnover frequencies (TOF) up to 0.15 s⁻¹ at 25°C .
Catalytic Performance Data:
| Catalyst Support | TOF (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| CeO₂ nanorods | 0.12 | 42.3 |
| TiO₂ | 0.08 | 48.7 |
Complexation and Ligand Exchange
Au₂O₃ participates in ligand substitution reactions:
-
With ammonia (NH₃):
Forms explosive fulminating gold . -
With cyanide (CN⁻):
Critical in gold extraction processes .
Reactivity with Halogens
Au₂O₃ reacts with halogens under specific conditions:
Photochemical Reactions
UV irradiation induces photoreduction:
Used in photolithography and nanoparticle synthesis .
Scientific Research Applications
Scientific Research Applications
Gold(III) oxide has several notable applications in scientific research, primarily due to its role as a precursor for gold nanoparticles and its unique chemical properties.
Nanotechnology
- Synthesis of Gold Nanoparticles : this compound is commonly used to synthesize gold nanoparticles through reduction processes. These nanoparticles have applications in catalysis, drug delivery, and imaging due to their biocompatibility and tunable optical properties .
- Catalysis : Nanoparticles derived from this compound exhibit enhanced catalytic activity compared to bulk gold. This improvement is attributed to the high surface area and unique electronic properties of nanoparticles .
Materials Science
- Development of New Materials : The unique reactivity of this compound allows for the development of materials with tailored properties for specific applications, such as in ceramics and optics. Its thermal stability makes it suitable for high-temperature applications .
- Electrochemical Applications : this compound has been studied for its electrochemical behavior, particularly in fuel cells and sensors. Its ability to undergo redox reactions facilitates its use in energy conversion technologies .
Biomedical Applications
This compound has shown promise in various biomedical applications, particularly in cancer therapy and antibacterial treatments.
Cancer Therapy
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS). This mechanism primarily targets thioredoxin reductase (TrxR), a crucial enzyme in cancer cell survival. A study demonstrated that a gold(III)-phosphine complex effectively induced cell death in ovarian cancer cells through ROS generation.
Antibacterial Properties
- Photodynamic Therapy : Gold nanoparticles synthesized from this compound exhibit significant antibacterial activity when activated by light. This property is particularly useful for infection control, as it enhances bacterial cell death upon exposure to visible light.
Case Studies
Several studies highlight the diverse applications of this compound:
- Cancer Treatment Study : A study explored the effects of a novel gold(III)-phosphine complex on ovarian cancer cells, revealing potent apoptotic effects via ROS generation. This underscores the potential for developing effective gold-based therapeutics.
- Antibacterial Study : Another investigation focused on the photodynamic effects of gold nanoparticles derived from gold(III) ions under alkaline conditions. The results indicated increased bacterial cell death when exposed to light, suggesting a viable approach for infection management.
Mechanism of Action
The mechanism of action of gold(III) oxide, particularly in its nanoparticle form, involves targeting thioredoxin reductase or other thiol-rich proteins and enzymes. This interaction triggers cell death via reactive oxygen species . Gold(III) complexes also exhibit cytotoxic activity by interacting with DNA and bovine serum albumin .
Comparison with Similar Compounds
Comparison with Similar Gold(III) Compounds
Gold(III) Chloride (AuCl₃)
Chemical Properties :
Key Differences from Au₂O₃ :
Gold(III) Hydroxide (Au(OH)₃)
Chemical Properties :
Key Differences from Au₂O₃ :
Other Gold(III) Complexes
Organogold(III) Complexes
Key Differences from Au₂O₃ :
- Solubility: Organogold complexes are soluble in organic solvents, enabling solution-phase applications, whereas Au₂O₃ is insoluble .
- Redox Activity: Au₂O₃ acts as an oxidizing agent, while organogold complexes participate in ligand-specific reactions (e.g., C–C coupling) .
Gold(III) Acetate (Au(CH₃COO)₃)
- Applications: Used in solar technology and petrochemical catalysis. Soluble in polar solvents, unlike Au₂O₃ .
Biological Activity
Gold(III) oxide, or auric oxide (AuO), is a compound of gold that has garnered attention in various fields, particularly in biomedicine and catalysis. This article explores its biological activity, focusing on its potential applications in cancer therapy, antibacterial properties, and its electrochemical behavior.
This compound is known for its amphoteric nature, exhibiting both acidic and basic characteristics depending on the environment. It is generally stable under ambient conditions but can undergo transformations under specific electrochemical settings, leading to the formation of subsurface gold oxides that can affect its reactivity and biological interactions .
Anticancer Activity
Recent studies have highlighted the potential of gold(III) complexes as anticancer agents. Research indicates that gold(I/III)-phosphine complexes demonstrate significant cytotoxicity against various cancer cell lines, including K562 (chronic myeloid leukemia), H460 (lung cancer), and OVCAR8 (ovarian cancer). The half-maximal inhibitory concentration (IC) values range from approximately 0.10 to 2.53 µM, suggesting strong antiproliferative effects .
The mechanism of action appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. This process disrupts redox homeostasis and triggers cell cycle arrest primarily at the G1 phase .
Table 1: Cytotoxicity of Gold(III) Complexes Against Cancer Cell Lines
| Complex | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | K562 | 0.10 | ROS induction, apoptosis |
| 2 | H460 | 0.50 | Disruption of redox balance |
| 3 | OVCAR8 | 2.53 | G1 phase arrest |
Antibacterial Properties
This compound also exhibits antibacterial activity. Studies have shown that gold nanoparticles, derived from gold(III) ions, can effectively inhibit bacterial growth, particularly in Escherichia coli. The mechanism involves the generation of superoxide radicals under light irradiation, which enhances the oxidative stress on bacterial cells .
Table 2: Antibacterial Efficacy of Gold Nanoparticles
| Treatment Method | Bacteria | Effectiveness |
|---|---|---|
| Gold Nanoparticles | E. coli | Significant growth inhibition |
| Light Irradiation | E. coli | Enhanced oxidative stress |
Electrochemical Behavior
The electrochemical properties of this compound are crucial for understanding its behavior in biological systems. Studies using cyclic voltammetry have demonstrated that gold(III) can undergo reduction to gold(I) and metallic gold under specific conditions . This transformation can influence how gold interacts with biological molecules and cells.
Table 3: Electrochemical Characteristics of this compound
| Condition | Observed Behavior |
|---|---|
| Acidic Medium | Reduction to Au(I), metallic Au |
| Basic Medium | Stability as AuO |
Case Studies
- Cancer Therapy : A study investigated the effects of a novel gold(III)-phosphine complex on ovarian cancer cells, revealing a potent ability to induce apoptosis through ROS generation . The research emphasizes the need for further exploration into diverse ligand environments to enhance therapeutic efficacy.
- Antibacterial Applications : Another study focused on the photodynamic effects of gold nanoparticles synthesized from gold(III) ions under alkaline conditions. The results indicated a marked increase in bacterial cell death when exposed to visible light, highlighting the potential for using gold-based treatments in infection control .
Q & A
Q. What are the optimal synthesis methods for Au₂O₃, and how do reaction conditions influence its crystallinity and stability?
Au₂O₃ is typically synthesized via thermal decomposition of gold(III) hydroxide or controlled oxidation of gold precursors. For example, halogen-free synthesis routes using ligands like ammonia or hydrazine derivatives can yield Au₂O₃ with reduced impurity levels . Stability is highly sensitive to temperature; decomposition occurs at 298°C, necessitating inert atmospheres or low-temperature protocols to preserve structural integrity . X-ray diffraction (XRD) and thermogravimetric analysis (TGA) are critical for verifying phase purity and thermal stability.
Q. How can researchers characterize the electronic structure and oxidation state of Au in Au₂O₃?
X-ray photoelectron spectroscopy (XPS) and X-ray absorption near-edge structure (XANES) are key for probing the +3 oxidation state of Au. Operando spectroelectrochemical methods, such as high-energy resolution fluorescence-detected XANES (HERFD-XANES), reveal dynamic changes in Au oxidation states during redox reactions, particularly in acidic environments where residual Au₂O₃ may persist beneath surface layers .
Q. What are the primary decomposition pathways of Au₂O₃, and how can they be mitigated during storage?
Au₂O₃ decomposes to Au metal and O₂ above 298°C. Light exposure and moisture accelerate degradation, necessitating storage in dark, anhydrous conditions. Pre-treatment with stabilizing ligands (e.g., pyridoxal 5′-phosphate derivatives) can suppress disproportionation reactions in aqueous solutions .
Advanced Research Questions
Q. How can fractional factorial design (FFD) optimize Au₂O₃ synthesis for nanoparticle applications?
Resolution III FFD allows systematic screening of variables (e.g., precursor concentration, pH, temperature) to maximize Au recovery and control nanoparticle size. Orthogonal matrices (Table 1 in ) identify critical interactions, such as ligand-to-Au ratio and reducing agent efficiency, reducing experimental iterations by 50% while maintaining statistical robustness.
Q. What mechanisms underlie the catalytic activity of Au₂O₃-derived nanoparticles in CO oxidation?
Quantum size effects dominate: Au clusters <3 nm thick exhibit nonmetallic electronic properties, enhancing O₂ activation. Scanning tunneling microscopy/spectroscopy (STM/STS) reveals that two-layer Au islands on TiO₂ substrates optimize charge transfer, achieving turnover frequencies (TOFs) 10× higher than bulk Au .
Q. How do ligand-exchange reactions in Au₂O₃ complexes influence their reactivity in aqueous systems?
Substitution of Cl⁻ ligands in [AuCl₄]⁻ by ammonia or ethylenediamine alters redox potentials and solubility. Stability constants (log β) determined via UV-Vis titration show that Au(III)-hydrazone complexes exhibit higher thermodynamic stability (log β = 12.5) than chloride analogues, enabling tailored ligand design for biomedical applications .
Q. What experimental strategies resolve contradictions in reported Au₂O₃ surface reactivity data?
Discrepancies in catalytic performance often arise from undetected surface oxides or beam-induced artifacts during characterization. In situ HP-XPS and operando SFG spectroscopy mitigate these issues by capturing real-time surface restructuring under reaction conditions, distinguishing between Au₂O₃ and Au(OH)₃ phases .
Methodological Guidelines
- Synthesis Optimization : Use FFD to prioritize variables (e.g., reducing agent type, Au precursor purity ≥99.9%) .
- Stability Testing : Pair TGA with in situ Raman spectroscopy to correlate mass loss with structural changes .
- Catalytic Testing : Employ mass spectrometry-coupled flow reactors to quantify CO oxidation kinetics while avoiding O₂ starvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
